Lithium tetraphenylborate tris(1,2-dimethoxyethane)
Overview
Description
Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a useful research compound. Its molecular formula is C36H50BLiO6 and its molecular weight is 596.6 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium tetraphenylborate tris(1,2-dimethoxyethane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium tetraphenylborate tris(1,2-dimethoxyethane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tetraphenylborate tris(1,2-dimethoxyethane) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Lithium tetraphenylborate tris(1,2-dimethoxyethane) and its variants have been extensively studied for their crystal structures. For example, the structure of diaquo(1,2-dimethoxyethane)lithium tetraphenylborate exhibits a linear polymeric structure due to hydrogen bonding, which is significant in understanding the coordination chemistry of lithium compounds (Butler & Gray, 2002).
Solvent Coordination Impact
Research has shown that the coordination of solvents like 1,2-dimethoxyethane significantly influences the formation of complex structures. For instance, the reaction of tri-tert-butoxysilanethiol with lithium in 1,2-dimethoxyethane leads to different products depending on the solvent, highlighting the importance of solvent coordination in synthetic chemistry (Jesionka et al., 2005).
Catalyst in Chemical Reactions
Lithium tetraphenylborate tris(1,2-dimethoxyethane) has potential applications as a catalyst. For example, light alkali metal hydridotriphenylborates, similar in structure to lithium tetraphenylborate, have been used as catalysts in the hydroboration of aldehydes, ketones, and CO2 (Mukherjee et al., 2016).
Lithium Ion Battery Applications
Thecompound's application in lithium-ion battery technology is noteworthy. The reaction of metallic lithium with biphenyl in 1,2-dimethoxyethane has been studied for its potential in creating effective lithium-ion batteries. This research is crucial for advancing battery technology, particularly in improving the capacity and efficiency of lithium-ion batteries (Liu et al., 2006).
Synthesis of Complex Compounds
Lithium tetraphenylborate tris(1,2-dimethoxyethane) also plays a role in the synthesis of complex organometallic compounds. Its reaction with various elements and compounds leads to the formation of intricate structures, which are important in the study of organometallic chemistry (Schumann et al., 1984).
Electrochemical Properties
In electrochemical applications, lithium salts in 1,2-dimethoxyethane exhibit unique conductivities and properties. Understanding these properties is essential for the development of high-performance electrolytes in battery technology (Yoshio et al., 1993).
Mechanism of Action
Target of Action
Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) is a complex compound with a molecular formula of C36H50BLiO6
Mode of Action
It’s known that this compound can act as a reactant for the preparation of dinuclear lithium aqua dmso complex .
Action Environment
Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) is a solid compound that should be kept away from heat, sparks, open flames, and other ignition sources . It should be handled under inert gas . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be kept away from moisture and air .
Properties
IUPAC Name |
lithium;1,2-dimethoxyethane;tetraphenylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYUZFWVPWDPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50BLiO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-35-4 | |
Record name | Lithium tetraphenylborate tris(1,2-dimethoxyethane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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